molecular formula C7H6F4N2S B14057851 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14057851
M. Wt: 226.20 g/mol
InChI Key: YYGHFEXWCTYUST-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with fluoro and trifluoromethylthio groups. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine include:

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-5-2-1-4(13-12)3-6(5)14-7(9,10)11/h1-3,13H,12H2

InChI Key

YYGHFEXWCTYUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)F

Origin of Product

United States

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